An In-depth Technical Guide to C6 NBD Ceramide for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to C6 NBD Ceramide for Researchers, Scientists, and Drug Development Professionals
Introduction: C6 NBD ceramide, or N-((6-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoyl)-D-erythro-sphingosine, is a fluorescently labeled, cell-permeable analog of ceramide, a central molecule in sphingolipid metabolism. Its unique properties make it an invaluable tool for studying a variety of cellular processes, including the structure and function of the Golgi apparatus, sphingolipid trafficking and metabolism, and the induction of apoptosis. This guide provides a comprehensive overview of its technical specifications, key applications with detailed experimental protocols, and its role in cellular signaling pathways.
Core Properties and Specifications
C6 NBD ceramide's utility in cellular biology is largely due to its fluorescent properties and its ability to mimic natural ceramides (B1148491). The nitrobenzoxadiazole (NBD) fluorophore is environmentally sensitive, exhibiting weak fluorescence in aqueous environments and a significant increase in quantum yield in the nonpolar environment of cellular membranes.[1][2]
Physicochemical and Spectroscopic Data
| Property | Value | References |
| Molecular Formula | C₃₀H₄₉N₅O₆ | [3][4] |
| Molecular Weight | 575.74 g/mol | [3][4] |
| CAS Number | 94885-02-6 | [3][4] |
| Appearance | Dark solid/Orange powder | [1][4] |
| Excitation Maximum (λex) | ~466 nm (in Methanol) | [4] |
| Emission Maximum (λem) | ~536 nm (in Methanol) | [4] |
| Purity | >98% | [3] |
| Storage | -20°C, protect from light | [4][5] |
Solubility Data
| Solvent | Solubility | References |
| Chloroform | Soluble | [1][4] |
| Methanol | Soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [4][6] |
| Ethanol | Soluble | [3] |
Key Applications and Experimental Protocols
C6 NBD ceramide is a versatile tool with applications spanning from organelle staining to the investigation of complex metabolic and signaling pathways.
Selective Staining of the Golgi Apparatus
One of the most common applications of C6 NBD ceramide is as a selective stain for the Golgi apparatus in both live and fixed cells.[1][3] Upon entering the cell, it rapidly accumulates in the Golgi complex.[7][8]
This protocol is adapted from established methodologies for visualizing the Golgi apparatus in live cells.[1][5]
Materials:
-
C6 NBD ceramide
-
Chloroform:ethanol (19:1 v/v)
-
Absolute ethanol
-
Defatted bovine serum albumin (BSA)
-
Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4 (HBSS/HEPES)
-
Cells grown on glass coverslips
-
Fluorescence microscope
Procedure:
Part A: Preparation of C6 NBD ceramide–BSA Complex (5 µM)
-
Prepare a 1 mM C6 NBD ceramide stock solution in chloroform:ethanol (19:1 v/v).[1]
-
Aliquot and Dry: Dispense 50 µL of the stock solution into a glass test tube. Dry the solvent first under a stream of nitrogen and then under a vacuum for at least one hour.[1]
-
Resuspend in Ethanol: Redissolve the dried lipid in 200 µL of absolute ethanol.[1]
-
Prepare BSA Solution: In a 50 mL centrifuge tube, dissolve 3.4 mg of defatted BSA in 10 mL of serum-free HBSS/HEPES (final concentration 0.34 mg/mL).[1]
-
Form the Complex: Vigorously vortex the BSA solution while injecting the 200 µL of ethanolic C6 NBD ceramide. This will result in a 5 µM C6 NBD ceramide / 5 µM BSA complex solution.[1]
-
Storage: Store the complex solution in a plastic tube at -20°C.[1]
Part B: Staining Protocol
-
Cell Preparation: Rinse the cells grown on coverslips with an appropriate medium such as HBSS/HEPES.[1]
-
Labeling: Incubate the cells with the 5 µM C6 NBD ceramide-BSA complex in HBSS/HEPES for 30 minutes at 4°C.[1]
-
Wash: Rinse the cells several times with ice-cold medium to remove excess probe.[1]
-
Incubation: Incubate the cells in fresh medium at 37°C for an additional 30 minutes. This allows for the trafficking and accumulation of the probe in the Golgi.[1]
-
Final Wash and Visualization: Wash the cells once more with fresh medium and observe them using a fluorescence microscope. Prominent labeling of the Golgi apparatus should be visible.[1]
This protocol outlines the steps for staining the Golgi in cells that have been previously fixed.[9][10]
Materials:
-
Cells grown on glass coverslips
-
Glutaraldehyde (B144438) or paraformaldehyde
-
Balanced salt solution (e.g., HCMF)
-
Sodium borohydride (B1222165) (NaBH₄) (for glutaraldehyde-fixed cells)
-
C6 NBD ceramide-BSA complex (prepared as above)
-
10% fetal calf serum or 2 mg/mL BSA solution
-
Fluorescence microscope
Procedure:
-
Fixation: Rinse the cells with an appropriate buffer (e.g., HMEM) and then fix with glutaraldehyde or paraformaldehyde for 5-10 minutes at room temperature.[9][11]
-
Wash: Wash the fixed cells in a balanced salt solution.[9][11]
-
Reduction (for glutaraldehyde fixation): If using glutaraldehyde, transfer the coverslips to an ice-water bath and incubate with freshly prepared NaBH₄ for 3 intervals of 5 minutes each.[9][10]
-
Wash: Rinse the cells several times for 20-30 minutes in cold balanced salt solution.[9][10]
-
Labeling: Warm the cells to 25°C and incubate with the C6 NBD ceramide-BSA complex for 60 minutes.[9][10]
-
Back-Exchange: Wash the cells and then incubate with 10% fetal calf serum or 2 mg/mL BSA for 30-90 minutes at 25°C. This step, known as back-exchange, removes excess probe from other membranes, enhancing the specific Golgi signal.[9][10]
-
Mount and Visualize: Mount the coverslips and observe under a fluorescence microscope.[9][10]
Studying Sphingolipid Metabolism and Transport
C6 NBD ceramide serves as a valuable substrate for several key enzymes in sphingolipid metabolism that are primarily located in the Golgi apparatus.[12] By tracking the conversion of C6 NBD ceramide to its fluorescent metabolites, researchers can assay the activity of these enzymes in living cells.[12][13]
The primary metabolic fates of C6 NBD ceramide in the Golgi are:
-
Conversion to C6 NBD Sphingomyelin (B164518): Catalyzed by sphingomyelin synthase (SMS).[12][13]
-
Conversion to C6 NBD Glucosylceramide: Catalyzed by glucosylceramide synthase (GCS).[9][12]
-
Conversion to C6 NBD Ceramide-1-Phosphate: Catalyzed by ceramide kinase (CERK).[12][13]
These fluorescent products are then transported to other cellular destinations, primarily the plasma membrane, allowing for the study of lipid trafficking pathways.[7][14]
This protocol provides a general framework for measuring the activity of Golgi-resident sphingolipid-metabolizing enzymes.
Materials:
-
Cultured cells
-
C6 NBD ceramide-BSA complex
-
Lipid extraction solvents (e.g., chloroform:methanol)
-
HPLC system with a fluorescence detector or a thin-layer chromatography (TLC) setup
Procedure:
-
Cell Treatment: Incubate cultured cells with a known concentration of C6 NBD ceramide-BSA complex for a specific time course (e.g., 1 hour).[12]
-
Lipid Extraction: After incubation, wash the cells and perform a total lipid extraction using appropriate organic solvents.
-
Lipid Separation: Separate the different fluorescent lipid species (unmetabolized C6 NBD ceramide and its metabolites) using either HPLC or TLC.[12][15]
-
Quantification: Quantify the amount of each fluorescent lipid using a fluorescence detector. The amount of product formed is indicative of the respective enzyme's activity.[12][15]
Investigation of Apoptosis
Exogenous, cell-permeable ceramides like C6 ceramide are known to induce apoptosis in various cancer cell lines.[6][16] C6 NBD ceramide can be used to study the signaling pathways involved in ceramide-induced cell death.
The apoptotic signaling cascade initiated by C6 ceramide involves the activation of stress-activated protein kinases and caspases.[17] Key signaling molecules implicated in C6 ceramide-induced apoptosis include:
-
c-Jun N-terminal kinase (JNK): C6 ceramide can lead to the activation of the JNK signaling pathway.[6][17]
-
Caspase-8 and Caspase-9: Both the extrinsic (caspase-8) and intrinsic (caspase-9) apoptotic pathways can be activated, although the dependence on each can be cell-type specific.[6][17]
-
Caspase-3: As a downstream effector caspase, its activation is a common feature of C6 ceramide-induced apoptosis.[13][17]
Concluding Remarks
C6 NBD ceramide is a powerful and versatile fluorescent lipid analog that has significantly advanced our understanding of sphingolipid biology. Its ability to serve as a vital stain for the Golgi, a tracer for metabolic pathways, and an inducer of apoptosis makes it an indispensable tool for researchers in cell biology, biochemistry, and drug development. The protocols and data presented in this guide offer a solid foundation for the effective application of C6 NBD ceramide in a variety of research contexts.
References
- 1. 86701-10-2 CAS MSDS (C6-NBD-CERAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. C6-NBD-ceramide, fluorescent sphingosine analog (CAS 86701-10-2) | Abcam [abcam.com]
- 4. biotium.com [biotium.com]
- 5. genecopoeia.com [genecopoeia.com]
- 6. Biotium NBD C6-ceramide, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 7. Pathway of C6-NBD-Ceramide on the host cell infected with Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms involved in exogenous C2- and C6-ceramide-induced cancer cell toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Direct quantitative determination of ceramide glycosylation in vivo: a new approach to evaluate cellular enzyme activity of glucosylceramide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantum Yield [C6 NBD] | AAT Bioquest [aatbio.com]
- 17. Ceramide Promotes Apoptosis in Chronic Myelogenous Leukemia-Derived K562 Cells by a Mechanism Involving Caspase-8 and JNK - PMC [pmc.ncbi.nlm.nih.gov]
